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Abstract

Seed dormancy is a critical adaptive trait in plants, ensuring germination occurs under
favorable environmental conditions. The regulation of seed dormancy is a complex process
involving a delicate interplay of hormonal signaling and genetic factors. This technical guide
provides an in-depth overview of the ODR1 (ORIGIN OF DORMANCY 1) protein, a key
transcriptional co-repressor that plays a multifaceted role in modulating seed dormancy in
plants, particularly in the model organism Arabidopsis thaliana. This document details the
molecular function of ODR1, its intricate signaling pathways, and its impact on seed physiology.
Furthermore, it presents quantitative data on the effects of ODR1 modulation and provides
detailed protocols for key experimental procedures used to elucidate its function. This guide is
intended to be a comprehensive resource for researchers and professionals involved in plant
science and drug development aimed at modulating seed germination and dormancy.

Introduction to ODR1 and Seed Dormancy

Seed dormancy is an innate mechanism that temporarily blocks germination even when
external conditions are suitable for growth. This trait is crucial for the survival of plant species,
preventing premature germination in unfavorable seasons and contributing to the formation of a
persistent soil seed bank. The transition from a dormant to a germinative state is primarily
governed by the antagonistic interaction between two key phytohormones: abscisic acid (ABA),
which promotes and maintains dormancy, and gibberellins (GA), which promote germination.
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ODR1 has been identified as a significant negative regulator of seed dormancy. It is a
nucleoprotein, localizing exclusively to the nucleus where it exerts its regulatory functions. The
expression of the ODR1 gene is highest in mature, dry seeds and decreases sharply upon
imbibition, suggesting a pivotal role in maintaining the dormant state of the mature seed.

Molecular Function of ODR1

ODR1 functions as a transcriptional co-repressor, influencing the expression of genes involved
in key metabolic and signaling pathways that control seed dormancy. Its primary characterized
role is in the regulation of proanthocyanidin (PA) biosynthesis. PAs are flavonoid polymers that
accumulate in the seed coat and contribute to its brown color. They are known to enhance seed
dormancy by reinforcing the physical barrier of the seed coat to radicle emergence and
potentially by influencing hormone signaling.

Mutational studies have been instrumental in elucidating the function of ODR1. The odrl
mutants exhibit a phenotype characterized by a lighter seed coat color, decreased PA content,
and, counterintuitively, reduced germination (enhanced dormancy) compared to wild-type
seeds. This suggests a complex regulatory role for ODR1, where its influence extends beyond
PA biosynthesis.

ODR1 Signaling Pathways
Regulation of Proanthocyanidin Biosynthesis

ODR1 is a key component of the MBW (MYB-bHLH-WDA40) transcriptional complex, which
regulates the expression of late biosynthetic genes in the flavonoid pathway, leading to the
production of PAs. ODR1 directly interacts with TRANSPARENT TESTA GLABRA 1 (TTG1), a
WDA40 repeat protein. This interaction is central to the formation of a functional MBW complex,
which also includes the R2R3-MYB transcription factor TRANSPARENT TESTA 2 (TT2) and
the bHLH transcription factors TRANSPARENT TESTA 8 (TT8).

The ODR1-TTG1 interaction facilitates the assembly of the TTG1/TT2/TT8 complex, which
then activates the promoters of PA biosynthesis genes such as DIHYDROFLAVONOL 4-
REDUCTASE (DFR) and ANTHOCYANIDIN SYNTHASE (ANS).[1] The loss of ODR1 function
leads to a reduction in the expression of these genes, resulting in decreased PA accumulation.

[1]
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ODR1 in the MBW complex regulating proanthocyanidin synthesis.

Interaction with ABA and Gibberellin Signaling

The regulation of seed dormancy is a classic example of hormonal antagonism between ABA
and GA. While the direct molecular link between ODR1 and the core ABA/GA signaling
pathways is still under investigation, its role as a dormancy regulator places it firmly within this

hormonal context.

It is hypothesized that ODR1 may act upstream of, or parallel to, key components of the ABA
and GA signaling cascades. For instance, ODR1 interacts with the transcription factor bHLH57,
which in turn can influence the expression of ABA biosynthesis genes like 9-CIS-
EPOXYCAROTENOID DIOXYGENASE 6 (NCEDG6) and NCED?9. By interacting with bHLH57,
ODR1 may prevent it from activating ABA production, thereby reducing dormancy. This
provides a potential mechanism for ODR1's negative regulatory role in seed dormancy that is
independent of its function in PA biosynthesis.
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Quantitative Data on ODR1 Function

The functional characterization of ODR1 has been supported by quantitative analyses of
mutant and overexpressing plant lines. The following tables summarize the key findings.

Table 1: Germination Phenotypes of odrl Mutants
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. Germination Reference
Genotype Condition
Rate/Percentage Phenotype

) Freshly harvested, 1 ) )
Wild-Type (Col-0) Higher Baseline
week of storage

Freshly harvested, 1 Reduced compared to
odrl-2 Enhanced dormancy
week of storage Col-0

Freshly harvested, 1 o
35Spro:ODR1/odr1-2 Similar to Col-0 Rescued phenotype
week of storage

Table 2: Proanthocyanidin (PA) Content in Seeds

Soluble PAs Insoluble PAs

Genotype . . Seed Coat Color
(Relative Content) (Relative Content)

Wild-Type (Col-0) Baseline Baseline Brown

odrl-2 Decreased Decreased Lighter brown

Restored to wild-type Restored to wild-type
ODR1_Com Brown
levels levels

odrl-2 35S:TTG1 Rescued/Reversed Rescued/Reversed Brown

Table 3: Relative Expression of PA Biosynthesis Genes in odrl Mutants

Relative Expression in odrl-2 vs. Wild-

Gene

Type (Col-0)
DFR Reduced
ANS Reduced

Experimental Protocols

The study of ODR1 and its interacting partners involves a range of molecular biology
techniques. Below are detailed methodologies for key experiments.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1577235?utm_src=pdf-body
https://www.benchchem.com/product/b1577235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein
Interaction

This protocol is used to identify and confirm direct physical interactions between proteins, such
as ODR1 and TTG1.

Vector Construction: Clone the coding sequence of ODR1 into a bait vector (e.g., pGBKT?7,
containing the GAL4 DNA-binding domain, BD). Clone the coding sequence of the potential
interacting partner (e.g., TTG1) into a prey vector (e.g., pPGADT7, containing the GAL4
activation domain, AD).

Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain
(e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol (LIAc/PEG) method.

Selection and Screening: Plate the transformed yeast cells on selective media.

o Double Dropout (DDO) Medium (SD/-Leu/-Trp): Selects for yeast cells that have
successfully taken up both plasmids.

o Quadruple Dropout (QDO) Medium (SD/-Ade/-His/-Leu/-Trp): Selects for yeast cells where
the bait and prey proteins interact, leading to the activation of reporter genes (ADEZ2 and
HIS3).

Confirmation: A positive interaction is indicated by yeast growth on the QDO medium.
Further confirmation can be achieved by performing a -galactosidase assay if a lacZ
reporter gene is present.

Bimolecular Fluorescence Complementation (BiFC)
Assay

BiFC is used to visualize protein-protein interactions in vivo, within plant cells.

e Vector Construction: Fuse the coding sequence of ODR1 to the N-terminal fragment of a
fluorescent protein (e.g., nYFP) and the coding sequence of the interacting partner to the C-
terminal fragment (e.g., cYFP).
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» Transient Expression: Co-transform the two BiFC constructs into plant cells. This is
commonly done via Agrobacterium tumefaciens-mediated infiltration of Nicotiana
benthamiana leaves.

e Imaging: After an incubation period of 2-3 days to allow for protein expression, observe the
infiltrated leaf sections under a confocal laser scanning microscope.

e Analysis: If ODR1 and its partner interact, the N- and C-terminal fragments of the fluorescent
protein will be brought into close proximity, reconstituting a functional fluorophore. A positive
interaction is indicated by the detection of fluorescence (e.g., YFP signal). The subcellular
localization of the fluorescence also reveals where the interaction occurs within the cell.

Pull-Down Assay

This in vitro assay confirms direct physical interactions between proteins.

e Protein Expression and Purification: Express ODR1 as a fusion protein with an affinity tag
(e.g., GST-ODR1 or MBP-ODR1) in E. coli. Express the prey protein (e.g., TTG1) with a
different tag (e.g., His-tag).

e Immobilization of Bait Protein: Incubate the crude lysate containing the tagged bait protein
with affinity beads (e.g., glutathione-agarose for GST tags) to immobilize the bait protein.

« Interaction Step: Add the purified or crude lysate of the prey protein to the beads with the
immobilized bait protein. Incubate to allow for interaction.

» Washing: Wash the beads several times with a suitable buffer to remove non-specifically
bound proteins.

o Elution and Detection: Elute the bait protein and any interacting prey proteins from the
beads. Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the
prey protein's tag (e.g., anti-His antibody). The presence of the prey protein in the eluate
indicates a direct interaction with the bait protein.

Luciferase Complementation Imaging (LCI) Assay

LClI is another in vivo method to study protein-protein interactions, offering high sensitivity.
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e Vector Construction: Fuse the coding sequences of the proteins of interest to the N-terminal
(nLUC) and C-terminal (cLUC) halves of the firefly luciferase enzyme.

» Transient Expression: Co-infiltrate Agrobacterium strains carrying the nLUC and cLUC fusion
constructs into N. benthamiana leaves.

o Luciferase Assay: After 2-3 days, spray the leaves with a luciferin substrate solution.
e Imaging: Capture the luminescence signal using a sensitive CCD camera in a dark chamber.

e Analysis: Interaction between the two proteins reconstitutes the luciferase enzyme, leading
to the oxidation of luciferin and the emission of light. A strong luminescence signal indicates
a positive interaction.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression levels of target genes, such as the PA
biosynthesis genes, in different genetic backgrounds.

* RNA Extraction: Isolate total RNA from the plant tissue of interest (e.g., developing seeds)
using a suitable RNA extraction kit or protocol.

o DNase Treatment: Treat the RNA samples with DNase | to remove any contaminating
genomic DNA.

o cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the RNA template
using a reverse transcriptase enzyme and oligo(dT) or random primers.

* (PCR Reaction: Set up the gPCR reaction using a qPCR master mix (containing a
fluorescent dye like SYBR Green), the synthesized cDNA as a template, and gene-specific
primers for the target gene and a reference (housekeeping) gene.

o Data Analysis: Run the reaction in a real-time PCR machine. The relative expression of the
target gene is calculated using the AACt method, normalizing the expression to that of the
reference gene.

Conclusion and Future Perspectives
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The ODR1 protein has emerged as a crucial regulator in the complex network governing seed
dormancy. Its dual role in both promoting the biosynthesis of dormancy-enhancing
proanthocyanidins and acting as a more general negative regulator of dormancy highlights the
intricate and multi-layered control of this vital plant trait. The interaction of ODR1 with the MBW
complex provides a clear molecular mechanism for its function in the flavonoid pathway.
However, its broader role in the context of ABA and GA signaling is an active area of research.

Future studies will likely focus on identifying the full spectrum of ODR1's interacting partners
and downstream target genes. Elucidating the precise mechanisms by which ODR1 integrates
hormonal and developmental signals will be key to a complete understanding of its function.
From an applied perspective, the manipulation of ODR1 and its associated pathways could
offer novel strategies for improving crop establishment and yield by optimizing seed dormancy
and germination characteristics. This knowledge is particularly relevant for developing crops
that are more resilient to the challenges of a changing climate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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